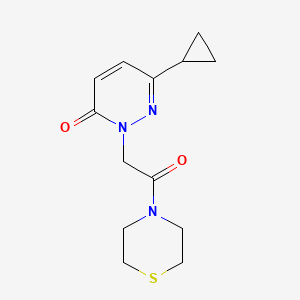

6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one

Descripción

Propiedades

IUPAC Name |

6-cyclopropyl-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-12-4-3-11(10-1-2-10)14-16(12)9-13(18)15-5-7-19-8-6-15/h3-4,10H,1-2,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOFFZDWCUVLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a base.

Attachment of the thiomorpholine moiety: This can be done through nucleophilic substitution reactions using thiomorpholine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine moiety, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridazinone core or the cyclopropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions may vary, but typical reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Aplicaciones Científicas De Investigación

6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one may have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Pyridazin-3(2H)-one derivatives vary significantly in biological and physicochemical properties based on substituent modifications. Below is a comparative analysis of 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one with structurally related analogs:

Key Observations :

- The cyclopropyl group at position 6 in the target compound introduces steric hindrance and lipophilicity compared to the phenyl group in analogs, which may enhance membrane permeability .

Pharmacological Implications

- Phenyl-substituted analogs (e.g., 3a-3h) are often evaluated for antimicrobial activity, with halogenated variants showing enhanced potency due to electronegative effects .

- Cyclopropyl-containing derivatives (like the target compound) are hypothesized to resist oxidative metabolism, extending half-life in vivo.

Physicochemical Properties

Actividad Biológica

6-Cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one

- Molecular Formula : C_{12}H_{14}N_{2}O_{2}S

- Molecular Weight : 250.32 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Purity | ≥95% |

| Storage Conditions | Room temperature |

The biological activity of 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one is primarily attributed to its interaction with specific biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Therapeutic Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.

- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective effects, possibly through the modulation of oxidative stress pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, indicating potent activity .

- Cancer Cell Apoptosis : A recent study demonstrated that treatment with this compound led to a significant increase in apoptosis markers in human breast cancer cells (MCF-7). Flow cytometry analysis revealed that over 60% of cells underwent apoptosis after 48 hours of treatment with a concentration of 50 µM .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, highlighting its potential for treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 6-cyclopropyl-2-(2-oxo-2-thiomorpholinoethyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic addition-elimination between pyridazinone precursors and functionalized aldehydes or ketones. For example, cyclopropyl-containing pyridazinones can be synthesized via base-catalyzed condensation (e.g., sodium ethoxide) with thiomorpholine derivatives. Key steps include:

- Precursor Activation : Use of activating agents (e.g., EDCI/HOBt) for coupling reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates .

- Yield Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for cyclization) .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer : Structural elucidation employs:

- Spectroscopy : H/C NMR for functional group identification (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; pyridazinone carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] for CHNOS).

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) with lattice parameters (a = 20.902 Å, b = 4.2898 Å, β = 101.53°) for 3D conformation analysis .

Q. What preliminary biological targets are associated with this pyridazinone derivative?

- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., phosphodiesterases) via:

- In Vitro Assays : cAMP/cGMP hydrolysis measurements using fluorescent substrates.

- Binding Studies : Surface Plasmon Resonance (SPR) to determine K values for target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Contradictions may arise from impurities or assay variability. Mitigation strategies include:

- Orthogonal Purity Checks : HPLC (≥95% purity) combined with H NMR to detect trace solvents/byproducts .

- Dose-Response Repetition : Testing in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .

- Meta-Analysis : Cross-referencing IC values with structurally similar pyridazinones (e.g., 6-phenyl analogs) .

Q. What advanced techniques optimize regioselectivity in functionalizing the pyridazinone core?

- Methodological Answer : Regioselective modifications require:

- Protecting Groups : Temporary protection of the 2-oxo group with tert-butyldimethylsilyl (TBS) to direct electrophilic substitution at C-6 .

- Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura for cyclopropyl introduction) .

- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .

Q. How is X-ray crystallography applied to study the compound’s interaction with biological targets?

- Methodological Answer : Co-crystallization with enzymes (e.g., PDE4B) involves:

- Protein Preparation : Recombinant expression in E. coli followed by affinity purification.

- Diffraction Data Collection : Using synchrotron radiation (λ = 1.5418 Å) and refinement with SHELXL (R-factor < 0.06) .

- Binding Site Analysis : Hydrogen-bonding networks between the thiomorpholinoethyl group and catalytic residues (e.g., Tyr329 in PDE4B) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Mechanistic validation employs:

- Knockout Models : CRISPR/Cas9-edited cell lines to confirm target dependency (e.g., PDE4B knockout).

- Metabolic Profiling : LC-MS/MS to track metabolite formation in liver microsomes .

- In Vivo Pharmacodynamics : Dose-dependent measurement of secondary messengers (e.g., cAMP in plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.